molecular formula C33H44N6O9 B12105179 Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2

Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2

Cat. No.: B12105179
M. Wt: 668.7 g/mol
InChI Key: OZPPBQMEFADOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 is a synthetic peptide composed of several amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

  • Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-OH
  • Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-OMe
  • Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-OEt

Uniqueness

Ac-DL-xiIle-DL-Tyr-Gly-DL-Glu-DL-Phe-NH2 is unique due to its specific sequence and the presence of the amide group at the C-terminus. This modification can influence the peptide’s stability, solubility, and biological activity compared to similar compounds.

Properties

IUPAC Name

4-[[2-[[2-[(2-acetamido-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPPBQMEFADOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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